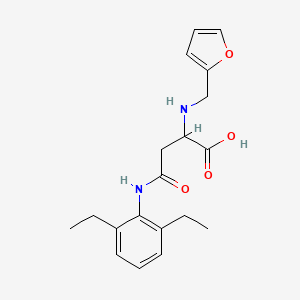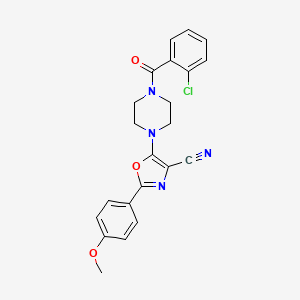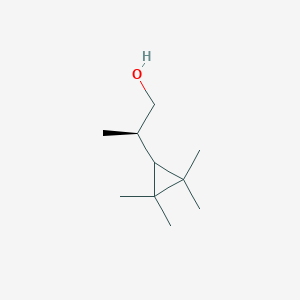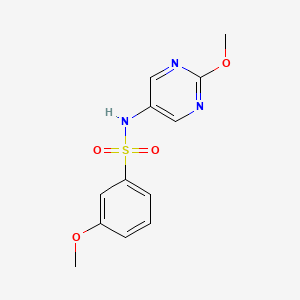
4-((2,6-Diethylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-Diethylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, commonly known as DEPF, is a synthetic compound with potential applications in scientific research. It is a derivative of the amino acid phenylalanine and is structurally similar to other amino acids. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of research.
Wissenschaftliche Forschungsanwendungen
Reaction Features and Synthesis
The chemical compound 4-((2,6-Diethylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, due to its structure, participates in reactions that can form different fused tricyclic systems. Studies reveal that the reactions of substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles, such as 2-(aminomethyl)aniline and 2-(aminophenyl)methanol, lead to diverse tricyclic systems depending on the initial substrates used. These findings are crucial for developing new synthetic pathways and understanding the reactivity of such compounds (Grinev, Amalchieva, & Egorova, 2017).
Quantum-chemical Calculations and Reactivity Indices
The interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol has been explored, highlighting the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations of the Fukui reactivity indices and local hardness have been employed to substantiate the mechanisms of these reactions. These studies help in understanding the nucleophilicity of different groups in the molecules and the impact of substrate structure on the reaction outcome, providing insights into the design of new molecules with desired reactivity profiles (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Spectroscopic and Structural Investigations
The spectroscopic and structural characteristics of related compounds, such as 4-[(2,6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, have been extensively studied. These investigations include vibrational (FT-IR and FT-Raman) spectroscopy and theoretical (DFT) calculations, providing valuable data on molecular stability, reactivity, and potential applications in nonlinear optical materials and pharmacology. Such studies are essential for developing new materials and drugs, illustrating the broad applicability of these chemical frameworks (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Biological Activity
The synthesis and evaluation of gamma-aryl substituted alpha-alkylidene-gamma-lactones and lactams starting from 4-aryl-2-diethoxyphosphoryl-4-oxobutanoates highlight their potential cytotoxic activity against various cancer cell lines. Such compounds exhibit significant in vitro potency, underscoring the therapeutic potential of 4-oxobutanoic acid derivatives in cancer treatment. These findings contribute to the development of new anticancer agents and enhance understanding of structure-activity relationships (Albrecht, Koszuk, Modranka, Różalski, Krajewska, Janecka, Studzian, & Janecki, 2008).
Eigenschaften
IUPAC Name |
4-(2,6-diethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-13-7-5-8-14(4-2)18(13)21-17(22)11-16(19(23)24)20-12-15-9-6-10-25-15/h5-10,16,20H,3-4,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZUIPWEWAVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2669047.png)

![5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2669050.png)

![N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2669052.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2669054.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2669055.png)
![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2669056.png)
![Ethyl 2-(2-{[(3-chloroanilino)carbonyl]anilino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2669057.png)
![1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene](/img/structure/B2669059.png)


![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2669063.png)
